molecular formula C10H12N2O3 B1335806 N-[1-(4-nitrophenyl)ethyl]acetamide CAS No. 90918-50-6

N-[1-(4-nitrophenyl)ethyl]acetamide

Cat. No. B1335806
CAS RN: 90918-50-6
M. Wt: 208.21 g/mol
InChI Key: GZZZQLBCXJQUHD-UHFFFAOYSA-N
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Description

N-[1-(4-nitrophenyl)ethyl]acetamide is a chemical compound that belongs to the class of acetamide derivatives. These compounds have been extensively studied due to their diverse pharmacological properties, including cytotoxic, anti-inflammatory, analgesic, and antipyretic activities. The presence of substituents like bromo, tert-butyl, and nitro groups on the phenyl ring significantly influences the biological activity of these molecules .

Synthesis Analysis

The synthesis of N-[1-(4-nitrophenyl)ethyl]acetamide derivatives typically involves multi-step reaction sequences. One common method for synthesizing acetamide derivatives is the Leuckart reaction, which has been employed to create compounds with potential pharmacological effects. The structural assignments of these synthesized compounds are confirmed using various spectroscopic techniques such as IR, ^1H NMR, ^13C NMR, elemental analysis, and mass spectrometry .

Molecular Structure Analysis

The molecular structure of acetamide derivatives is crucial for their biological activity. Studies have shown that the structural parameters, electron behavior, and wave function are important for understanding the interactions of these compounds with biological targets. The molecular structure of N-[1-(4-nitrophenyl)ethyl]acetamide derivatives can be optimized using computational tools like Gaussian 16 W DFT to investigate their electron localization functions and intermolecular interactions in different solvents .

Chemical Reactions Analysis

The reactivity of N-[1-(4-nitrophenyl)ethyl]acetamide derivatives can be assessed by analyzing the HOMO-LUMO orbital band gap energy in various solvents, such as water and DMSO. The molecular electrostatic potential (MEP) analysis in polar protic and aprotic liquids provides insights into the reactivity of the compound. Additionally, the intramolecular interactions and charge transfer energies can be studied using the Natural Bond Orbital (NBO) method .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-[1-(4-nitrophenyl)ethyl]acetamide derivatives are characterized by their vibrational spectroscopic data, which can be determined through quantum computation. The drug mechanism, including ADMET properties and molecular inspiration values, can be predicted to evaluate the pharmacokinetic profile of these compounds. Furthermore, molecular docking studies can be carried out to investigate the potential fungal and cancer activities of these compounds .

Scientific Research Applications

Anticancer, Anti-Inflammatory, and Analgesic Activities

N-[1-(4-nitrophenyl)ethyl]acetamide derivatives have been studied for their potential in treating various health conditions. A study by Rani et al. (2014) developed a series of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives, finding that certain compounds, including those with halogenated aromatic rings, showed promising anticancer, anti-inflammatory, and analgesic activities. One of the compounds, N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide, was particularly notable for its therapeutic potential (Rani, Pal, Hegde, & Hashim, 2014).

Synthesis and Pharmacological Assessment

Further research by Rani et al. (2016) focused on synthesizing novel acetamide derivatives for evaluating their cytotoxic, anti-inflammatory, analgesic, and antipyretic effects. This study highlighted compounds 3a, 3c, 3g, and 3h, which exhibited activities comparable to standard drugs due to the presence of bromo, tert-butyl, and nitro groups on the phenoxy nucleus (Rani, Pal, Hegde, & Hashim, 2016).

Solvatochromism and Molecular Interactions

The solvatochromism of N-(4-methyl-2-nitrophenyl)acetamide was studied by Krivoruchka et al. (2004), revealing that this molecule forms complexes with protophilic solvents stabilized by a bifurcate H bond. The research provided insights into the molecule's equilibrium states affected by temperature, phase state, and solvent properties, offering valuable information on its behavior in different environments (Krivoruchka et al., 2004).

Green Synthesis and Dye Production

A study by Zhang Qun-feng (2008) explored the green synthesis of N-(3-Amino-4-methoxyphenyl)acetamide, an important intermediate in the production of azo disperse dyes. The study demonstrated a novel approach using Pd/C catalyst for the hydrogenation of N-(3-nitro-4- methoxyphenyl)acetamide, achieving a high selectivity and offering an environmentally friendly alternative to traditional methods (Zhang Qun-feng, 2008).

properties

IUPAC Name

N-[1-(4-nitrophenyl)ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3/c1-7(11-8(2)13)9-3-5-10(6-4-9)12(14)15/h3-7H,1-2H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZZZQLBCXJQUHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30391933
Record name N-[1-(4-nitrophenyl)ethyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30391933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(4-nitrophenyl)ethyl]acetamide

CAS RN

90918-50-6
Record name N-[1-(4-nitrophenyl)ethyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30391933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
M Oláh, D Kovács, G Katona, G Hornyánszky, L Poppe - Tetrahedron, 2018 - Elsevier
In this study, the activity of acetic acid esters modified with electron withdrawing 2-alkoxy-groups was investigated as acylating agent in kinetic resolution (KR) of racemic amines. A …
Number of citations: 11 www.sciencedirect.com
BC Gorske, RC Nelson, ZS Bowden… - The Journal of …, 2013 - ACS Publications
Peptoids are an increasingly important class of peptidomimetic foldamers comprised of N-alkylglycine units that have been successfully developed as antimicrobial agents, lung …
Number of citations: 41 pubs.acs.org
AA Adhikari, T Suzuki, RT Gilbert… - The Journal of …, 2017 - ACS Publications
The rearrangement of allylic trichloroacetimidates is a well-known transformation, but the corresponding rearrangement of benzylic trichloroacetimidates has not been explored as a …
Number of citations: 22 pubs.acs.org
Q Chu, Y Zhou, C Ji, P Liu, P Sun - Synthesis, 2023 - thieme-connect.com
A straightforward method involving electrochemical Ritter-type amidation of alkylarenes in the absence of external mediator and oxidant is described. This direct benzylic C(sp 3 )–H …
Number of citations: 2 www.thieme-connect.com
Y Chen, X Yi, Y Cheng, A Huang, Z Yang… - The Journal of …, 2022 - ACS Publications
A highly efficient Rh-catalyzed hydrogenation of functionalized olefins has been realized by a new family of highly rigid chiral ferrocenylphosphine-spiro phosphonamidite ligands. …
Number of citations: 4 pubs.acs.org
W Ou, S Espinosa, HJ Melendez… - The Journal of …, 2013 - ACS Publications
Highly enantiopure (1-aryl)- and (1-naphthyl)-1-ethylamines were synthesized by the borane-mediated reduction of single-isomeric (E)- and (Z)-O-benzyloxime ethers using the stable …
Number of citations: 26 pubs.acs.org
T Suzuki - 2019 - search.proquest.com
Allylic trichloroacetimidates have been previously shown to be versatile substrates for the synthesis of CN bonds through [3, 3]-sigmatropic rearrangements. This work explores a similar …
Number of citations: 3 search.proquest.com
AA Adhikari - 2017 - search.proquest.com
Trichloroacetimidates are known to be excellent alkylating agents when activated by a catalytic amount of a Brønsted or Lewis acid. Work described herein involved taking advantage of …
Number of citations: 5 search.proquest.com

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